Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate
Description
Electronic Effects
- The nitro group is a strong electron-withdrawing group (EWG), reducing electron density at the phenyl ring and increasing electrophilicity at the malonate core.
- The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- The propynyl group introduces alkyne functionality, enabling click chemistry reactions absent in allyl- or methyl-substituted derivatives.
Physicochemical Properties
Reactivity Trends
- Nucleophilic substitution : The nitro group directs electrophilic attacks to the para position, while the CF₃ group stabilizes transition states in aromatic substitutions.
- Alkyne participation : The propynyl group undergoes Huisgen cycloaddition with azides, a reaction not feasible in allyl-substituted analogs.
- Ester hydrolysis : Methyl esters hydrolyze faster than ethyl esters under basic conditions due to reduced steric hindrance.
Properties
IUPAC Name |
dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-prop-2-ynylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO6/c1-4-7-14(12(20)24-2,13(21)25-3)10-8-9(15(16,17)18)5-6-11(10)19(22)23/h1,5-6,8H,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLPYFOALAEJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate typically involves multi-step organic reactions. One common method starts with the nitration of 2-(trifluoromethyl)aniline to introduce the nitro group. This is followed by alkylation with propargyl bromide to attach the propynyl group. The final step involves the esterification of the resulting intermediate with dimethyl malonate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Scientific Research Applications
Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate has diverse applications in scientific research, which can be categorized as follows:
Chemistry
- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups (nitro, trifluoromethyl, and propynyl) enable various chemical reactions such as nucleophilic substitutions and cycloadditions.
Biology
- Biochemical Probes: The compound's reactive functional groups make it a candidate for use as a biochemical probe in studying biological pathways. It can interact with proteins involved in various cellular processes, potentially leading to insights into enzyme mechanisms and metabolic pathways.
Medicine
- Pharmacological Properties: Research indicates potential pharmacological activities, including anti-inflammatory and anticancer effects. Initial studies suggest that it may inhibit specific enzymes related to blood coagulation, such as factor Xa, which is crucial in the coagulation cascade.
- Case Study Example: In vitro studies have demonstrated that derivatives of similar structures exhibit significant antitumor activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Industry
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The propynyl group can engage in click chemistry reactions, facilitating the formation of bioconjugates. These interactions can modulate biological pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Nitro Group Substitution
- Dimethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)malonate (2a): CAS: Not explicitly listed. Molecular Formula: C₁₂H₁₀F₃NO₆ (same as target compound). Physical State: Yellow liquid. Yield: 55% via nucleophilic substitution . Key Difference: The nitro group is at the 4-position instead of the 5-position. Positional isomerism significantly impacts electronic properties and reactivity due to altered resonance and steric effects.
Ester Group Variations
- Diethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)malonate (2b) :
- Diisopropyl 2-(2-nitro-4-(trifluoromethyl)phenyl)malonate (2f) :
Substituent Modifications
- Dimethyl 2-hexyl-2-(2-propynyl)malonate (V): Substituents: Hexyl and propargyl groups. Synthesis: Sequential alkylation of dimethyl malonate, followed by selective monodecarboxylation .
Heterocyclic Analogs
- Dimethyl 2-(3-phenyl-5-(4-(trifluoromethyl)benzyl)thiazol-2(3H)-ylidene)malonate (3ab): Structure: Incorporates a thiazole ring. Synthesis: Ag/PPh₃-catalyzed cascade reaction (71% yield).
Piperazine Derivatives
- Dimethyl 2-(((3-((4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)phenyl)amino)methylene)malonate (7p): Substituents: Piperazine ring with trifluoromethylphenyl group. Yield: Up to 72% via direct reductive amination. Key Difference: The piperazine group improves solubility and introduces hydrogen-bonding capabilities, relevant for drug design .
Data Tables
Table 2: Functional Group Impact
Key Research Findings
Synthetic Challenges :
- Bulkier ester groups (e.g., diethyl, diisopropyl) reduce yields compared to dimethyl analogs due to steric effects .
- Propargyl-substituted malonates require controlled alkylation conditions to avoid side reactions .
Spectroscopic Characterization :
- Analogs like 2a and 3ab were characterized via ¹H/¹³C NMR and IR, indicating methodologies applicable to the target compound .
Notes on Discrepancies
- CAS Number Variability : and list conflicting CAS numbers (866039-51-2 vs. 900019-64-9) for the same compound name. Cross-referencing authoritative databases is recommended to resolve this .
Biological Activity
Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate is a complex organic compound with significant potential in medicinal chemistry and various biological applications. This article delves into its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.
Compound Overview
- Chemical Name : this compound
- CAS Number : 900019-64-9
- Molecular Formula : C15H12F3NO6
- Molecular Weight : 359.25 g/mol
This compound features a malonate backbone with a nitro group and trifluoromethyl substituent on a phenyl ring, alongside a propynyl group. These structural characteristics contribute to its unique biological properties.
Enzyme Inhibition
Research indicates that this compound may function as an inhibitor of enzymes involved in blood coagulation, particularly factor Xa. This enzyme plays a critical role in the coagulation cascade, and inhibitors can have therapeutic implications in managing conditions such as thrombosis and other clotting disorders .
Anticoagulant Properties
Preliminary studies suggest that compounds with similar structures exhibit anticoagulant effects. For instance, the presence of the nitro and trifluoromethyl groups may enhance the interaction with target enzymes, potentially leading to significant anticoagulant activity.
Comparative Analysis with Related Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Dimethyl Malonate | Basic malonate structure | Limited bioactivity |
| Trifluoromethyl Phenol Derivatives | Trifluoromethyl substituent on phenol | Focus on phenolic activity |
| Nitro Compounds | Nitro group on phenolic structures | Antimicrobial properties |
The unique combination of functional groups in this compound sets it apart from these related compounds, potentially leading to distinct biological activities .
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have shown that similar malonate derivatives possess antitumor properties. The introduction of specific substituents can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar effects .
- Anti-inflammatory Properties : Compounds containing malonate moieties have been investigated for their anti-inflammatory effects. The structural characteristics of this compound could contribute to its efficacy in reducing inflammation markers in biological systems .
- Synthetic Pathways and Applications : The synthesis of this compound typically involves multi-step organic reactions, including nitration and alkylation processes. These synthetic methods are crucial for producing analogs with enhanced biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for synthesizing dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate?
- Methodological Answer : The compound is typically synthesized via malonate alkylation or Michael addition reactions. For example, diethyl aminomethylenemalonate derivatives can react with fluorinated aromatic ketones under phosphorus pentoxide catalysis in tetrahydrofuran to form intermediates, which are further functionalized . Key steps include controlling nitro and trifluoromethyl group incorporation via electrophilic aromatic substitution, followed by propargyl group introduction using alkynylation agents.
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of nitro, trifluoromethyl, and propargyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as applied to structurally similar selenadiazolyl malonates) resolves stereochemical ambiguities in crystalline forms . Infrared (IR) spectroscopy helps identify carbonyl and nitro functional groups.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Conduct reactions in fume hoods due to potential nitro group toxicity. Waste must be segregated and treated by certified facilities to prevent environmental contamination from trifluoromethyl or nitro byproducts .
Advanced Research Questions
Q. How can computational quantum chemical methods optimize the synthesis of this compound?
- Methodological Answer : Reaction path searches using density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines quantum calculations with experimental feedback to identify optimal conditions (e.g., solvent selection, temperature) for nitro group stability and propargyl coupling efficiency . Software like Gaussian or ORCA enables virtual screening of reaction pathways .
Q. How can Design of Experiments (DOE) improve reaction yield and selectivity?
- Methodological Answer : DOE statistically evaluates variables (e.g., catalyst loading, temperature, solvent polarity) to minimize experimental runs. Fractional factorial designs optimize malonate alkylation by prioritizing factors like phosphorus pentoxide concentration and reaction time . Response surface methodology (RSM) further refines conditions for maximal yield while avoiding side reactions from the nitro or propargyl groups.
Q. How can researchers resolve contradictions in experimental data, such as inconsistent NMR coupling constants or unexpected byproducts?
- Methodological Answer : Cross-validate spectroscopic data with computational predictions (e.g., DFT-calculated chemical shifts). For byproduct analysis, use LC-MS or GC-MS to trace impurities. If nitro group decomposition is suspected, employ kinetic studies under varying pH and temperature to identify instability thresholds .
Q. What are the emerging applications of this compound in medicinal chemistry and drug discovery?
- Methodological Answer : Derivatives of trifluoromethyl- and nitro-substituted malonates are explored as protease inhibitors or anti-inflammatory agents. Structure-activity relationship (SAR) studies focus on modifying the propargyl group to enhance bioavailability. The nitro group’s electron-withdrawing properties also make the compound a candidate for photoactive drug precursors .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer : Scaling up propargylation reactions risks exothermic runaway due to the nitro group’s thermal instability. Mitigation strategies include controlled batch-wise addition of reagents and in-line FTIR monitoring for real-time feedback. Membrane separation technologies (e.g., nanofiltration) can purify the product while avoiding degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
